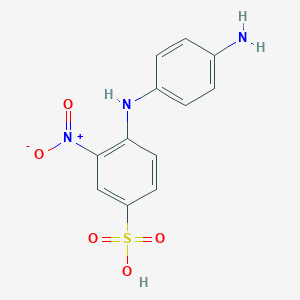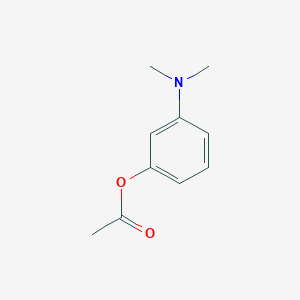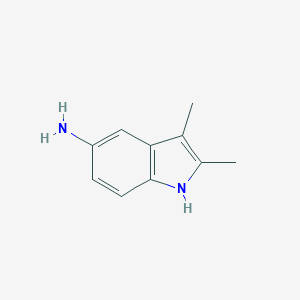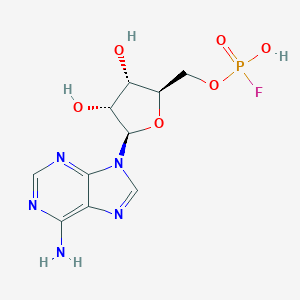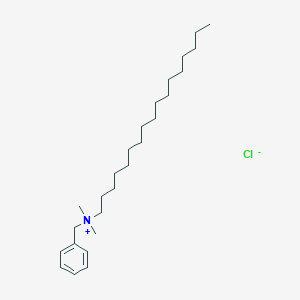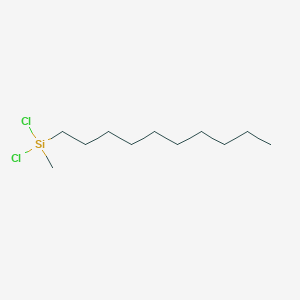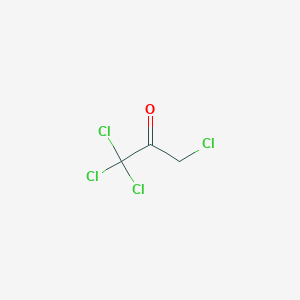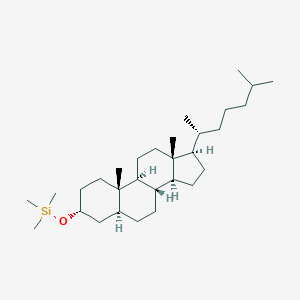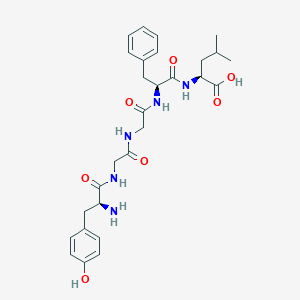
ロイシンエンケファリン
概要
説明
ロイシンエンケファリンは、チロシン-グリシン-グリシン-フェニルアラニン-ロイシンのアミノ酸配列を持つ内因性オピオイドペプチド神経伝達物質です。人間を含む多くの動物の脳に自然に存在します。 ロイシンエンケファリンは、2種類のエンケファリンの1つであり、もう1つはメチオニンエンケファリンです 。 それは、μ-オピオイド受容体とδ-オピオイド受容体の両方にアゴニスト作用をもち、後者に対して著しく強い選択性を示します .
2. 製法
合成経路と反応条件: ロイシンエンケファリンは、固相ペプチド合成 (SPPS) を用いて合成できます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することによって行われます。 保護基は除去され、ペプチドは樹脂から切断されます .
工業生産方法: 工業的には、ロイシンエンケファリンはしばしば組換えDNA技術を用いて生産されます。 これは、ロイシンエンケファリンをコードする遺伝子を、大腸菌などの適切な宿主生物に挿入し、宿主生物がペプチドを発現させることを含みます .
3. 化学反応解析
反応の種類: ロイシンエンケファリンは、次のようなさまざまな化学反応を起こします。
酸化: チロシン残基は、ジチロシンを生成するように酸化される可能性があります。
還元: 還元反応は、存在する場合、ジスルフィド結合で起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトールなどの還元剤。
置換: アミノ酸誘導体とカップリング試薬.
主要な生成物:
酸化: ジチロシン含有ペプチド。
還元: 遊離チオール基を持つ還元されたペプチド。
4. 科学研究への応用
ロイシンエンケファリンは、科学研究で数多くの応用があります。
科学的研究の応用
Leu-Enkephalin has numerous applications in scientific research:
Chemistry: Used as a model peptide in mass spectrometry and chromatography studies.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
ロイシンエンケファリンは、主にδ-オピオイド受容体に結合することにより効果を発揮します。この結合は、神経伝達物質の放出を阻害し、ニューロンの興奮性と痛覚の知覚を低下させます。 1位におけるチロシン残基は、モルヒネの3位ヒドロキシル基と類似していると考えられ、その鎮痛効果に寄与していると考えられています .
類似化合物:
メチオニンエンケファリン: ロイシンの代わりにメチオニン残基を持つもう1種類のエンケファリン。
β-エンドルフィン: 類似の鎮痛効果を持つ、より長いオピオイドペプチド。
ダイノルフィン: κ-オピオイド受容体に対する親和性が高いオピオイドペプチド.
独自性: ロイシンエンケファリンは、δ-オピオイド受容体に対する高い選択性により、メチオニンエンケファリンやβ-エンドルフィンなどの他のオピオイドペプチドとは異なります。 この選択性は、δ-オピオイド受容体の機能を研究し、標的治療法を開発するための貴重なツールとなります .
生化学分析
Biochemical Properties
Leucine enkephalin interacts with various enzymes, proteins, and other biomolecules. It has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes . It also interacts with the GSK-3β/mTOR signaling pathway, which is involved in regulating lipid metabolism .
Cellular Effects
Leucine enkephalin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to elevate mTOR and PPARγ gene expression, but inhibit GSK-3β and TSC2 expression in the zebrafish liver .
Molecular Mechanism
At the molecular level, Leucine enkephalin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces fatty acid synthesis and lipid deposition, and the GSK-3β/mTOR signaling may be involved in this regulatory process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leucine enkephalin change over time. Zebrafish were exposed with different concentrations of Leucine enkephalin for four weeks, and the results demonstrated that Leucine enkephalin enhanced the hepatic gene expression and activities of fatty acid synthesis enzymes .
Dosage Effects in Animal Models
The effects of Leucine enkephalin vary with different dosages in animal models. For instance, in a study with zebrafish, different concentrations of Leucine enkephalin were found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .
Metabolic Pathways
Leucine enkephalin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. For example, it has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Leu-Enkephalin can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, Leu-Enkephalin is often produced using recombinant DNA technology. This involves inserting the gene encoding Leu-Enkephalin into a suitable host organism, such as Escherichia coli, which then expresses the peptide .
化学反応の分析
Types of Reactions: Leu-Enkephalin undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
類似化合物との比較
Met-Enkephalin: Another form of enkephalin with a methionine residue instead of leucine.
Beta-Endorphin: A longer opioid peptide with similar analgesic properties.
Dynorphin: An opioid peptide with a higher affinity for kappa-opioid receptors.
Uniqueness: Leu-Enkephalin is unique due to its high selectivity for delta-opioid receptors, which distinguishes it from other opioid peptides like met-enkephalin and beta-endorphin. This selectivity makes it a valuable tool for studying delta-opioid receptor functions and developing targeted therapies .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905127 | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58822-25-6, 59141-40-1, 14-18-6 | |
| Record name | Enkephalin, leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCINE ENKEPHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
